2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is notable for its potential biological activities and serves as a significant building block in the synthesis of various pharmacologically active molecules. Its structure includes a carboxylic acid group, which enhances its reactivity and biological properties, making it a subject of interest in medicinal chemistry and drug development .
The synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. A common method employed is the palladium-catalyzed Larock indole synthesis, which constructs the indole unit as an intermediate. This step is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination and C–H activation reaction, leading to the formation of the key pyrrolo[2,3-c]carbazole unit.
In industrial contexts, while specific large-scale production methods are not widely documented, it is anticipated that similar synthetic routes would be optimized for efficiency and yield. Techniques such as continuous flow reactors may be employed to enhance scalability and purity of the final product .
The molecular structure of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be represented as follows:
The compound features a fused bicyclic structure with significant implications for its chemical reactivity and biological activity. The presence of both nitrogen atoms in the ring system contributes to its unique properties .
Chemical reactions involving 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid often focus on its carboxylic acid functionality. Common reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved pharmacological properties .
The mechanism of action for 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit the fibroblast growth factor receptor signaling pathway, which plays a critical role in tumorigenesis. This inhibition can lead to reduced proliferation of cancer cells and may induce apoptosis in certain cancer types .
The physical properties of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include:
Chemical properties include:
These properties are important for understanding how the compound behaves in biological systems and its potential applications in drug formulation .
The applications of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid span several fields:
This compound represents a promising area of research due to its unique structural characteristics and potential for diverse applications in pharmaceuticals and beyond.
The Larock heteroannulation reaction provides a robust route to the 2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold. This method employs ortho-iodoaniline derivatives and methyl-substituted alkynes under Pd(0) catalysis. Key to regioselectivity is the steric profile of the alkyne: Methyl groups adjacent to the forming C–C bond direct incorporation to the 2-position, while the pyridine nitrogen atom guides ring closure to the c-fusion site. The reaction typically requires LiCl (1 equiv) as an additive to facilitate syn insertion and uses Na₂CO₃/K₂CO₃ bases at 100–120°C [4] [6].
Boehringer-Ingelheim researchers achieved significant cost and efficiency improvements by replacing ortho-iodoanilines with cheaper ortho-bromoanilines. This modification uses 1,1'-bis(di-tert-butylphosphino)ferrocene as a specialized ligand and N-methyl-2-pyrrolidone (NMP) as a high-boiling solvent, maintaining yields >75% while reducing raw material expenses by ~40% [4]. Catalyst loading remains critical—5 mol% Pd(OAc)₂ with phosphine ligands typically delivers optimal results.
Table 1: Larock Annulation Efficiency with Different Alkyne Substituents
Alkyne R¹ Group | R² Group | Temperature (°C) | Yield (%) | Regioselectivity Ratio (2-Me:3-Me) |
---|---|---|---|---|
Methyl | Phenyl | 100 | 82 | 95:5 |
Methyl | Trimethylsilyl | 120 | 91 | 99:1 |
Ethyl | Phenyl | 100 | 78 | 85:15 |
Trimethylsilyl (TMS)-substituted alkynes enhance yield and selectivity due to steric contrast between substituents. Post-annulation, the TMS group is readily cleaved using K₂CO₃/MeOH to afford the 2-methyl-substituted core [4] [6].
Alternative routes to the pyrrolopyridine core leverage palladium-catalyzed cascade reactions. A three-step sequence starts with methyl 4-chloro-3-nitropyridine-2-carboxylate:
C–H activation strategies enable direct functionalization at the 2-position. Using Pd(OAc)₂/AgOAc with N-pyrimidyl directing groups, methyl-directed coupling with iodomethane achieves 2-methyl installation. Subsequent hydrolytic decarboxylation (LiOH/THF/H₂O, 70°C) provides the target acid. Limitations include competing carboxylate coordination (reducing C–H activation efficiency) and moderate regiocontrol in the absence of directing groups [8].
Table 2: Comparative Efficiency of Palladium-Mediated Routes
Method | Key Reagents/Conditions | Steps to Core | Overall Yield (%) | Key Limitation |
---|---|---|---|---|
Larock Annulation | Pd(OAc)₂, o-Br-aniline, LiCl | 1 | 75–91 | Limited alkyne availability |
Buchwald/Cadogan Cascade | XantPhos/Pd₂(dba)₃, Zn/AcOH, 180°C | 3 | ~60 | High-temperature cyclization step |
Directed C–H Methylation | Pd(OAc)₂, AgOAc, Pyrimidine-DG | 2 (post-core) | 45–65 | DG installation/removal overhead |
Scaling batch synthesis of 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid faces heat transfer limitations in exothermic steps (e.g., Cadogan cyclization) and solids handling issues during crystallization. Continuous flow reactors mitigate these through:
Notably, Novartis-MIT demonstrated an end-to-end continuous manufacturing platform for Aliskiren hemifumarate, reducing process time from 48 hours to 1 hour while enhancing yield and purity. Similar gains are achievable for pyrrolopyridines by telescoping:
Table 3: Flow Reactor Solutions for Scale-Up Challenges
Batch Challenge | Flow Solution | Benefit | Example API Context |
---|---|---|---|
Exotherm management | Microchannel heat exchangers | Prevents decomposition; improves yield 15% | Olanzapine synthesis |
Solids handling | Oscillating baffled reactors | Handles ≤30% slurries without clogging | Rufinamide production |
Hazardous intermediate build-up | Segmented flow with gas-liquid interfaces | Limits azide inventories to <1.0 g | Tamoxifen intermediates |
Adoption barriers include reactor clogging with insoluble byproducts (resolved by sonicated flow cells) and high capital expenditure. However, flow systems reduce solvent consumption by 50–80% and cut waste (PMI reduction >60%), offsetting costs within 2–3 production campaigns [5] [7] .
The 3-carboxylic acid moiety enables critical derivatizations. Esterification methods vary significantly in efficiency:
Decarboxylation to pharmaceutically valuable 2-methyl-1H-pyrrolo[2,3-c]pyridine requires careful optimization:
Solvent selection critically influences functionalization integrity. Polar aprotic solvents (DMF, NMP) accelerate esterification but promote N-alkylation byproducts. Mixed EtOAc/water systems minimize hydrolysis during carboxyl activation. Metal residues from Pd/Cu catalysts must be controlled to <10 ppm via chelate-assisted extraction (EDTA washes) or scavenger resins (Smopex-234®) [2] [6].
Table 4: Carboxylic Acid Derivitization Performance Metrics
Transformation | Reagent System | Temperature (°C) | Yield (%) | Key Limitation |
---|---|---|---|---|
Methyl ester | SOCl₂/MeOH | 65 | 92 | Acid chloride instability |
tert-Butyl ester | Boc₂O/DMAP | 25 | 85 | Competitive N-Boc formation |
Amide (primary) | HATU/DIPEA | 25 | 89 | Cost; phosphonate byproducts |
Decarboxylation | Cu₂O/quinoline | 150 | 75 | Metal residues; high temperature |
Decarboxylation | AgNO₃/K₂S₂O₈ | 100 | 82 | Oxidative core degradation risk |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: